molecular formula C24H19FO4 B11682438 Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11682438
M. Wt: 390.4 g/mol
InChI Key: CJYKXSKEKGCGGD-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class This compound is characterized by its unique structure, which includes a benzofuran ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 4-fluorobenzyl alcohol with 2-phenylbenzofuran-3-carboxylic acid under acidic conditions to form the intermediate compound. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The benzofuran ring system is known to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:

  • Ethyl 2-(4-fluorophenyl)-5-methoxybenzofuran-3-carboxylate
  • 2-Phenylbenzofuran-3-carboxylic acid
  • 4-Fluorophenylbenzofuran

These compounds share similar structural features but differ in their functional groups and substitution patterns, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which may confer distinct properties and applications .

Properties

Molecular Formula

C24H19FO4

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H19FO4/c1-2-27-24(26)22-20-14-19(28-15-16-8-10-18(25)11-9-16)12-13-21(20)29-23(22)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3

InChI Key

CJYKXSKEKGCGGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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